molecular formula C35H36N4O7S B11108456 4-methyl-N-(1-{2-[(4-nitrophenyl)carbonyl]-3-[2-(pentyloxy)phenyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)benzenesulfonamide

4-methyl-N-(1-{2-[(4-nitrophenyl)carbonyl]-3-[2-(pentyloxy)phenyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)benzenesulfonamide

Cat. No.: B11108456
M. Wt: 656.7 g/mol
InChI Key: KLAXDZYINVRTAJ-UHFFFAOYSA-N
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Description

N-(1-BENZYL-2-{2-(4-NITROBENZOYL)-3-[2-(PENTYLOXY)PHENYL]-1,2-DIAZIRAN-1-YL}-2-OXOETHYL)-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-2-{2-(4-NITROBENZOYL)-3-[2-(PENTYLOXY)PHENYL]-1,2-DIAZIRAN-1-YL}-2-OXOETHYL)-4-METHYL-1-BENZENESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the diazirine ring: This step involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions.

    Introduction of the nitrobenzoyl group: This step typically requires nitration of a benzoyl precursor, followed by coupling with the diazirine intermediate.

    Attachment of the pentyl group: This step involves the alkylation of a phenyl ring with a pentyl halide under basic conditions.

    Formation of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-2-{2-(4-NITROBENZOYL)-3-[2-(PENTYLOXY)PHENYL]-1,2-DIAZIRAN-1-YL}-2-OXOETHYL)-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The diazirine ring can be opened under reductive conditions.

    Substitution: The benzyl group can be substituted with other groups under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a suitable catalyst.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of an amine derivative.

    Reduction: Formation of an open-ring diazirine derivative.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(1-BENZYL-2-{2-(4-NITROBENZOYL)-3-[2-(PENTYLOXY)PHENYL]-1,2-DIAZIRAN-1-YL}-2-OXOETHYL)-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-2-{2-(4-NITROBENZOYL)-3-[2-(PENTYLOXY)PHENYL]-1,2-DIAZIRAN-1-YL}-2-OXOETHYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Binding to specific proteins: This can alter protein function and lead to downstream effects.

    Modulation of signaling pathways: This can affect cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(1-BENZYL-2-{2-(4-NITROBENZOYL)-3-[2-(PENTYLOXY)PHENYL]-1,2-DIAZIRAN-1-YL}-2-OXOETHYL)-4-METHYL-1-BENZENESULFONAMIDE: shares similarities with other diazirine-containing compounds and sulfonamides.

Uniqueness

    Unique Structure: The combination of a diazirine ring, nitrobenzoyl group, and sulfonamide group in a single molecule is unique.

Properties

Molecular Formula

C35H36N4O7S

Molecular Weight

656.7 g/mol

IUPAC Name

4-methyl-N-[1-[2-(4-nitrobenzoyl)-3-(2-pentoxyphenyl)diaziridin-1-yl]-1-oxo-3-phenylpropan-2-yl]benzenesulfonamide

InChI

InChI=1S/C35H36N4O7S/c1-3-4-10-23-46-32-14-9-8-13-30(32)33-37(34(40)27-17-19-28(20-18-27)39(42)43)38(33)35(41)31(24-26-11-6-5-7-12-26)36-47(44,45)29-21-15-25(2)16-22-29/h5-9,11-22,31,33,36H,3-4,10,23-24H2,1-2H3

InChI Key

KLAXDZYINVRTAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1C2N(N2C(=O)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C)C(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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